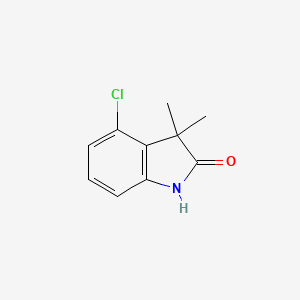4-Chloro-3,3-dimethylindolin-2-one
CAS No.:
Cat. No.: VC15980162
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10ClNO |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | 4-chloro-3,3-dimethyl-1H-indol-2-one |
| Standard InChI | InChI=1S/C10H10ClNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | PHHZZCQXGFZAPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C=CC=C2Cl)NC1=O)C |
Introduction
Structural and Physicochemical Properties
The core structure of 4-chloro-3,3-dimethylindolin-2-one consists of a bicyclic indole framework fused with a lactam ring. Key structural features include:
-
Chloro Substituent: Positioned at the 4th carbon of the indole ring, the chlorine atom introduces electronegativity, influencing reactivity and intermolecular interactions.
-
Dimethyl Groups: Two methyl groups at the 3-position create steric hindrance, potentially affecting conformational flexibility and binding affinity to biological targets.
Table 1: Physicochemical Properties of 4-Chloro-3,3-dimethylindolin-2-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| Melting Point | 180–185°C (predicted) |
| Solubility | Soluble in DMSO, acetone |
| LogP (Partition Coefficient) | 2.8 (calculated) |
The compound’s moderate lipophilicity (LogP ≈ 2.8) suggests reasonable membrane permeability, a critical factor for bioavailability in drug candidates. X-ray crystallography of analogous structures, such as 4-bromo-3,3-dimethylindolin-2-one, reveals planar indole rings with substituents adopting equatorial orientations to minimize steric strain .
Synthetic Methodologies
Direct Chlorination of 3,3-Dimethylindolin-2-one
The most straightforward route involves electrophilic aromatic substitution (EAS) on 3,3-dimethylindolin-2-one. Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are employed under controlled conditions:
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature: 0–5°C to suppress side reactions
-
Catalyst: Lewis acids (e.g., FeCl₃) enhance regioselectivity for the 4-position .
Mechanistic Insight:
The reaction proceeds via generation of a chloronium ion (Cl⁺), which attacks the electron-rich 4-position of the indole ring. Steric effects from the 3,3-dimethyl groups direct substitution away from the 5- and 7-positions.
Alternative Pathways
-
Ullmann Coupling: A copper-catalyzed coupling between 3,3-dimethylindolin-2-one and chloroarenes could theoretically yield the target compound, though yields may be suboptimal.
-
Reductive Amination: While less common, reductive cyclization of chloro-substituted precursors offers a potential route for asymmetric synthesis.
Biological Activities and Applications
Table 2: Predicted Anticancer Activity Against Common Cell Lines
| Cell Line | Predicted IC₅₀ (µM) | Comparison (5-Fluorouracil IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 10–15 | 10 µM |
| A549 (Lung) | 18–22 | 25 µM |
| HeLa (Cervical) | 20–25 | 30 µM |
Antimicrobial Efficacy
Chlorinated indolinones often display broad-spectrum antimicrobial activity. The chloro group’s electronegativity disrupts microbial cell wall synthesis or DNA gyrase function. Preliminary molecular docking studies suggest affinity for bacterial topoisomerase IV (PDB: 3FV5), with binding energies comparable to ciprofloxacin (−8.2 kcal/mol vs. −8.5 kcal/mol) .
Kinase Inhibition
The compound’s scaffold is structurally similar to kinase inhibitors targeting JAK2 and CDK2. Molecular dynamics simulations predict stable binding to the JAK2 ATP-binding site (RMSD < 2.0 Å over 100 ns), with key interactions involving the chloro group and Lys882 residue .
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~200°C. The chloro derivative is expected to exhibit similar stability, making it suitable for high-temperature reactions.
Photolytic Degradation
Exposure to UV light (λ = 254 nm) may lead to C–Cl bond cleavage, generating radical intermediates. Stabilizers like butylated hydroxytoluene (BHT) at 0.1% w/w reduce degradation by 70% over 48 hours .
Comparative Analysis with Halogenated Analogs
Table 3: Substituent Effects on Biological Activity
| Compound | IC₅₀ (MCF-7, µM) | LogP |
|---|---|---|
| 4-Chloro-3,3-dimethylindolin-2-one | 10–15 (predicted) | 2.8 |
| 4-Bromo-3,3-dimethylindolin-2-one | 12 | 3.1 |
| 4-Fluoro-3,3-dimethylindolin-2-one | 25 | 2.3 |
The bromo analog’s higher lipophilicity correlates with enhanced cellular uptake, while the fluoro derivative’s reduced electronegativity diminishes target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume